5-(benzyloxy)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-hydroxypyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzyloxy)-N-(bicyclo[221]hept-5-en-2-ylmethyl)-4-hydroxypyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by its pyridine ring, benzyloxy group, and bicyclo[221]hept-5-en-2-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-hydroxypyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Benzyloxy Group: This step involves the protection of the hydroxyl group using benzyl chloride in the presence of a base.
Attachment of the Bicyclo[2.2.1]hept-5-en-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction using a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to convert the pyridine ring to a piperidine ring.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(benzyloxy)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-hydroxypyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one: A related compound with a similar bicyclic structure.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Another compound with a similar bicyclic structure but different functional groups.
Uniqueness
5-(benzyloxy)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-hydroxypyridine-2-carboxamide is unique due to its combination of a pyridine ring, benzyloxy group, and bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c24-19-10-18(21(25)23-11-17-9-15-6-7-16(17)8-15)22-12-20(19)26-13-14-4-2-1-3-5-14/h1-7,10,12,15-17H,8-9,11,13H2,(H,22,24)(H,23,25) |
InChI Key |
JNAOELMCUFRDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CNC(=O)C3=CC(=O)C(=CN3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.